N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
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Overview
Description
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is an organic compound with the molecular formula C8H12ClN3OS. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1,3,4-thiadiazole derivatives have been reported to have a wide range of biological activities, including antimicrobial , antifungal , and anticancer properties. These activities suggest that the compound may interact with multiple targets, potentially disrupting processes related to DNA replication .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells , suggesting that the compound may interact with its targets in a way that interferes with these processes.
Biochemical Pathways
Given the compound’s potential to disrupt dna replication processes , it may affect pathways related to cell division and growth
Result of Action
Given the compound’s potential antimicrobial and anticancer activities, it may result in the death of bacterial and cancer cells through disruption of DNA replication processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Substitution Reactions: Products include N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-aminoacetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide, and N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-hydroxyacetamide.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of the thiadiazole ring.
Hydrolysis: The corresponding carboxylic acid and amine.
Scientific Research Applications
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacetamide
- N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
Uniqueness
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is unique due to its specific substitution pattern and the presence of the chloroacetamide group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-2-3-4-7-11-12-8(14-7)10-6(13)5-9/h2-5H2,1H3,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJIXCOQUMLMFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166314 |
Source
|
Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15777-44-3 |
Source
|
Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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